Methyl 2-chloroquinoline-3-carboxylate
Overview
Description
“Methyl 2-chloroquinoline-3-carboxylate” is a chemical compound with the formula C11H8ClNO2 . It is a member of the quinoline family, which are heterocyclic compounds that have been used in drug development due to their various biological activities .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are precursors to “Methyl 2-chloroquinoline-3-carboxylate”, has been described in the literature . The synthesis involves the Meth-Cohn method using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . Further reactions with various nucleophiles can lead to the formation of "Methyl 2-chloroquinoline-3-carboxylate" .Molecular Structure Analysis
The molecular structure of “Methyl 2-chloroquinoline-3-carboxylate” can be analyzed using spectroscopic methods. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
“Methyl 2-chloroquinoline-3-carboxylate” can undergo various chemical reactions. For example, it can participate in Friedlander condensations of o-aminobenzophenones and diethylmalonate . It can also react with hydroxylamine hydrochloride and sodium methylate in methanol .Physical And Chemical Properties Analysis
“Methyl 2-chloroquinoline-3-carboxylate” has a molecular weight of 221.64 . It has a high GI absorption and is BBB permeant . Its water solubility is moderate, with a Log S (SILICOS-IT) of -4.4 .Scientific Research Applications
Field: Organic Chemistry
- Application : Synthesis of quinoline ring systems and construction of fused or binary quinoline-cord heterocyclic systems .
- Method : The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are obtained from the respective 2-chloro derivative .
- Results : The synthetic applications of the target compounds were illustrated .
Field: Medicinal Chemistry
- Application : Antibacterial and antifungal activity .
- Method : The bromo derivative of 2-chloroquinoline-3-carbaldehyde was tested against various microorganisms .
- Results : The bromo derivative exhibited the highest antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata .
Field: Organic Chemistry
- Application : Synthesis of pyranochromenones and pyranopyranones systems .
- Method : The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are obtained from the respective 2-chloro derivative .
- Results : The synthetic applications of the target compounds were illustrated .
Field: Medicinal Chemistry
- Application : Synthesis of Schiff base .
- Method : Condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines in acetone afforded the respective 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine .
- Results : The Schiff base was synthesized by condensation of quinoline with phenyl hydrazine in the presence of natural surfactant (Acacia pods) in a short reaction time .
Field: Organic Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-chloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPJNOFBMQEIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450115 | |
Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloroquinoline-3-carboxylate | |
CAS RN |
16498-85-4 | |
Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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